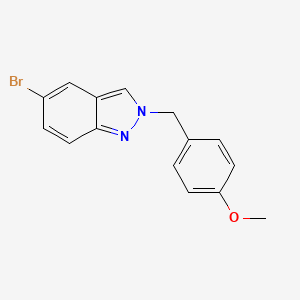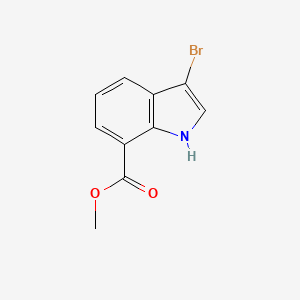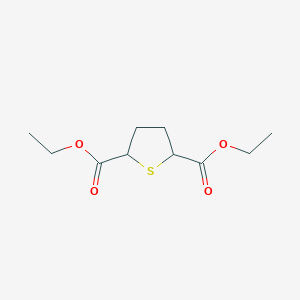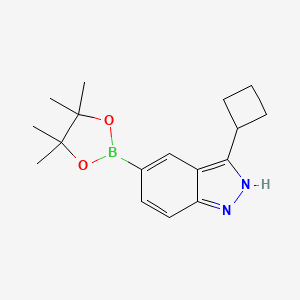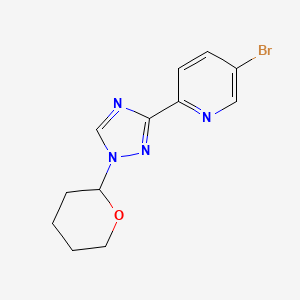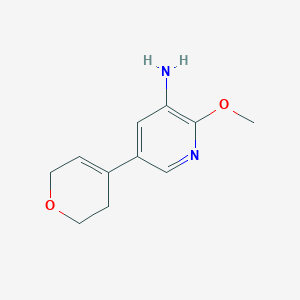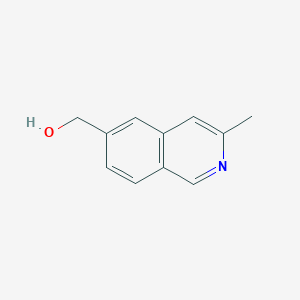
3-Methyl-6-isoquinolinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-isoquinolinemethanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-isoquinolinemethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or the use of transition metal catalysts to facilitate the cyclization process .
化学反应分析
Types of Reactions: 3-Methyl-6-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学研究应用
3-Methyl-6-isoquinolinemethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Methyl-6-isoquinolinemethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects
相似化合物的比较
Quinoline: A structurally related compound with similar aromatic properties.
Isoquinoline: The parent compound of 3-Methyl-6-isoquinolinemethanol.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(3-methylisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-6,13H,7H2,1H3 |
InChI 键 |
KIDLWIPCEWSDQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)CO)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
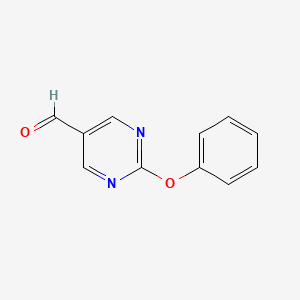

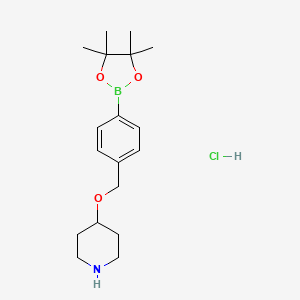
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
